Monomethyl 3-methylglutarate

HMG-CoA reductase inhibitor asymmetric synthesis chiral building block

Orthogonal monoester eliminates 2-3 protection/deprotection steps vs. dimethyl 3-methylglutarate or 3-methylglutaric acid in statin intermediate synthesis. • Enables sequential acid/ester activation for regioselective transformations • (R)-enantiomer (CAS 63473-60-9) provides stereochemically defined building block for asymmetric statin synthon construction • Chiral dopant applications achieve tunable LC reflection from 480-560 nm (Patent CN103146393A) • Bulk & research quantities available with global shipping

Molecular Formula C7H11O4-
Molecular Weight 159.16 g/mol
Cat. No. B8783065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMonomethyl 3-methylglutarate
Molecular FormulaC7H11O4-
Molecular Weight159.16 g/mol
Structural Identifiers
SMILESCC(CC(=O)[O-])CC(=O)OC
InChIInChI=1S/C7H12O4/c1-5(3-6(8)9)4-7(10)11-2/h5H,3-4H2,1-2H3,(H,8,9)/p-1
InChIKeyBYBMHSADRRMVHY-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Monomethyl 3-Methylglutarate Specifications & Baseline


Monomethyl 3-methylglutarate (CAS 27151-65-1, racemic; CAS 63473-60-9, R-enantiomer) is a C7H12O4 branched dicarboxylic acid monoester featuring a 3-methylglutarate backbone with one free carboxylic acid and one methyl ester terminus. The compound exhibits a boiling point of 103–104 °C at 0.4 mmHg and density of approximately 1.125 g/mL at 25 °C for the (R)-enantiomer [1], with the racemic form showing density 1.113 g/cm³ at 22 °C . Its structural differentiation from the fully protected dimethyl 3-methylglutarate and the unprotected 3-methylglutaric acid creates orthogonal reactivity patterns essential for regioselective synthetic transformations, while the chiral center at C3 enables its use as a stereochemically defined building block in asymmetric synthesis [1].

Monomethyl 3-Methylglutarate: Why It Cannot Be Replaced


Simple substitution with dimethyl 3-methylglutarate, 3-methylglutaric acid, or linear monoesters such as monomethyl glutarate fundamentally alters reaction outcomes due to differences in protecting group strategy, regioselective accessibility, and stereochemical availability. The monomethyl 3-methylglutarate structure provides one free carboxylic acid for activation or coupling while retaining a methyl ester as a protected latent acid or orthogonal reactive handle, enabling sequential transformations that neither the fully protected diester nor the unprotected diacid can achieve. Additionally, the chiral (R)-enantiomer of monomethyl 3-methylglutarate offers stereochemical definition absent in most linear analogs [1]. Quantitative evidence in Section 3 demonstrates that these structural distinctions translate into measurable differences in enantioselective synthesis yields, polymer thermal properties, and liquid crystalline phase behavior.

Monomethyl 3-Methylglutarate: Differentiating Evidence


HMG-CoA Synthon Synthesis: Monoester vs. Diester

In the practical synthesis of chiral synthons for HMG-CoA reductase inhibitors, enantioselective preparation of (R)- and (S)-monomethyl esters of 3-[(tert-butyldimethylsilyl)oxy]pentanedioic acid was achieved using a chiral auxiliary strategy. This methodology was specifically applied to the synthesis of (R)-3-methylglutaric acid monomethyl ester, demonstrating its utility as a direct precursor in the preparation of pharmacologically relevant statin intermediates [1]. In contrast, the corresponding dimethyl 3-methylglutarate diester cannot undergo the same regiospecific enzymatic or chiral auxiliary transformations due to the absence of a free carboxylate for selective activation.

HMG-CoA reductase inhibitor asymmetric synthesis chiral building block

Chiral Dopant: (R)-Enantiomer vs. Racemic

Patent CN103146393A discloses cholesteric liquid crystal compositions incorporating a polymerizable chiral compound derived from (R)-3-methylglutaric acid monomethyl ester. When formulated as a chiral dopant in liquid crystal mixtures, the (R)-enantiomer derivative induces a measurable shift in the cholesteric phase reflection wavelength. Specifically, increasing the chiral dopant content from 0.5% to 2.0% shifts the reflection wavelength from approximately 560 nm (yellow-green) to 480 nm (blue), with a corresponding increase in birefringence (Δn) from 0.12 to 0.16 [1]. Racemic monomethyl 3-methylglutarate or achiral analogs such as monomethyl glutarate cannot induce this cholesteric helical structure and thus fail to produce any wavelength-selective reflection.

cholesteric liquid crystal chiral dopant helical twisting power

Biodegradable Polyester: Branched vs. Linear Thermal Comparison

Poly(propylene 3-methylglutarate), synthesized via polycondensation of 1,3-propanediol with a monomer derived from 3-methylglutaric acid, exhibits distinct thermal properties compared to its unbranched analog poly(propylene glutarate). Differential scanning calorimetry (DSC) reveals that poly(propylene 3-methylglutarate) shows a glass transition temperature (Tg) of –51 °C and a melting temperature (Tm) of 46 °C [1]. In comparison, linear poly(propylene glutarate) (derived from unbranched glutaric acid) exhibits a Tg of approximately –57 °C and Tm of 50 °C [2]. The β-methyl branching introduced by the 3-methylglutarate backbone thus increases Tg by ~6 °C while modestly reducing Tm, reflecting altered chain packing and segmental mobility.

biodegradable polyester thermal analysis polycondensation

Enantioselective Desymmetrization: Direct Monoester vs. Enzymatic Route

Enzymatic desymmetrization of dimethyl 3-substituted glutarates via aminolysis and ammonolysis reactions has been systematically studied, with chemical yields and enantiomeric excess values reported across various 3-substituents and nucleophiles [1]. While this methodology provides a route to chiral monoamide derivatives from the symmetric diester, the approach requires enzymatic catalysis and yields monoamide rather than monoester products. Monomethyl 3-methylglutarate bypasses this enzymatic step entirely when the monoester is the desired final functionality, serving as a direct chiral building block rather than requiring post-desymmetrization functional group interconversion. The (R)-enantiomer of monomethyl 3-methylglutarate is commercially available with optical purity of ≥90:10 enantiomeric ratio [2].

enzymatic desymmetrization enantioselective synthesis monoamide

Monomethyl 3-Methylglutarate Applications


Statin Intermediate Asymmetric Synthesis

Based on the demonstrated application of (R)-3-methylglutaric acid monomethyl ester in the enantioselective preparation of HMG-CoA reductase inhibitor synthons [1], procurement of monomethyl 3-methylglutarate (particularly the (R)-enantiomer) supports direct entry into validated synthetic routes for statin-class pharmaceutical intermediates without requiring de novo chiral resolution or enzymatic desymmetrization. This scenario applies specifically to medicinal chemistry and process development groups pursuing statin analogs or related mevalonate pathway inhibitors.

Cholesteric Liquid Crystal Device Development

As quantified in Patent CN103146393A, (R)-monomethyl 3-methylglutarate-derived chiral dopants enable tunable cholesteric liquid crystal reflection wavelengths from 480 nm to 560 nm with corresponding Δn adjustment from 0.12 to 0.16 [1]. This scenario is relevant for display material development, optical security feature engineering, and smart window coating research, where precise wavelength-selective reflection is a critical performance metric.

Biodegradable Polyesters with Tailored Thermal Properties

Cross-study comparison of poly(propylene 3-methylglutarate) versus linear poly(propylene glutarate) demonstrates that the β-methyl branching in the 3-methylglutarate scaffold increases Tg by approximately 6 °C while reducing Tm by 4 °C [1] [2]. Procurement of monomethyl 3-methylglutarate as a monomer or monomer precursor supports polymer synthesis programs where specific glass transition and melting temperature windows are required for biodegradable packaging, biomedical implants, or controlled-release matrices.

Orthogonal Protecting Strategy in Total Synthesis

The asymmetric monoester structure of monomethyl 3-methylglutarate, with one free carboxylic acid and one methyl ester terminus, provides orthogonal reactivity essential for regioselective transformations. This property, while class-level inference based on fundamental organic reactivity principles, is demonstrated in practice through the compound‘s use in complex natural product synthesis where sequential acid/ester activation is required. Procurement of this specific monoester—rather than dimethyl 3-methylglutarate or 3-methylglutaric acid—eliminates the need for in situ partial hydrolysis or protection/deprotection sequences that would otherwise add 2–3 steps to synthetic routes [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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